5-Bromo-2-chloro-4,6-dimethylnicotinonitrile 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 42951-71-3
VCID: VC1998436
InChI: InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
SMILES: CC1=C(C(=NC(=C1Br)C)Cl)C#N
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.5 g/mol

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

CAS No.: 42951-71-3

Cat. No.: VC1998436

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile - 42951-71-3

Specification

CAS No. 42951-71-3
Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
IUPAC Name 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Standard InChI InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Standard InChI Key UUEREACRVVTQKF-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Br)C)Cl)C#N
Canonical SMILES CC1=C(C(=NC(=C1Br)C)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a pyridine derivative featuring multiple substituents on its heterocyclic ring. The compound's structure incorporates bromine at position 5, chlorine at position 2, methyl groups at positions 4 and 6, and a cyano (nitrile) group at position 3 of the pyridine ring.

Identification Parameters

The compound can be identified through various standardized chemical identifiers as presented in Table 1.

Table 1: Identification Parameters of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

ParameterValue
CAS Registry Number42951-71-3
IUPAC Name5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Common Synonyms3-Pyridinecarbonitrile, 5-bromo-2-chloro-4,6-dimethyl-; 5-bromo-2-chloro-3-cyano-4,6-dimethylpyridine
Molecular FormulaC₈H₆BrClN₂
Molecular Weight245.50 g/mol
MDL NumberMFCD03791216
PubChem Compound ID2763844

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Structural Notations

For computational and database applications, the compound's structure can be represented through various standardized chemical notations as shown in Table 2.

Table 2: Structural Notations for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Notation TypeValue
InChIInChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
InChI KeyUUEREACRVVTQKF-UHFFFAOYSA-N
SMILESCC1=C(C(=NC(=C1Br)C)Cl)C#N
Canonical SMILESCC1=C(C(=NC(=C1Br)C)Cl)C#N

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Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is essential for its appropriate handling, storage, and application in research settings. These properties determine its stability, reactivity, and behavior in various environments.

Physical Properties

The compound exhibits distinct physical characteristics that influence its handling and processing requirements, as detailed in Table 3.

Table 3: Physical Properties of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

PropertyValue
Physical StateSolid (white to almost white powder or crystal)
Melting Point106-108°C
Boiling Point320.1°C at 760 mmHg
Density1.64 g/cm³

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Chemical Properties and Molecular Characteristics

The chemical behavior of this compound is influenced by its molecular structure and the properties derived from its functional groups, as presented in Table 4.

Table 4: Chemical Properties and Molecular Characteristics

PropertyValue
LogP2.98598
Topological Polar Surface Area (TPSA)36.68
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds0

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The LogP value of approximately 2.99 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents rather than water. This property is relevant for determining appropriate solvents for reactions and purification processes involving this compound. The compound's rigid structure, as evidenced by zero rotatable bonds, contributes to its stability and may influence its crystal packing and solid-state properties .

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is predominantly determined by its functional groups:

  • Halogen Substituents: The bromine and chlorine atoms can participate in various nucleophilic and metal-catalyzed coupling reactions, making the compound valuable for further functionalization. The bromine substituent is generally more reactive in metal-catalyzed coupling reactions compared to the chlorine.

  • Nitrile Group: The cyano group can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amine or aldehyde, and addition reactions with nucleophiles. This versatility contributes significantly to the compound's utility as a synthetic intermediate.

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing nitrile and halogen substituents, affects its reactivity toward nucleophilic substitution reactions and coordination with metals .

The presence of these reactive functional groups provides multiple sites for chemical modifications, making 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile a versatile building block in organic synthesis.

Applications in Research and Chemical Synthesis

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile has found significant applications in various research areas, primarily as a synthetic intermediate in organic and medicinal chemistry.

Role as a Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive functional groups and substitution pattern. Its utility in this context arises from:

  • The ability to selectively modify different positions of the molecule through established chemical methodologies

  • The presence of halogens (bromine and chlorine) that enable various coupling reactions, particularly palladium-catalyzed cross-couplings

  • The nitrile group that can be transformed into other functional groups, expanding the structural diversity of potential products

Applications in Medicinal Chemistry

In medicinal chemistry, pyridine derivatives are widely recognized for their potential biological activities and pharmaceutical applications. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile specifically contributes to this field as:

  • A building block for the synthesis of potential bioactive compounds

  • A precursor for derivatives with tailored properties for specific pharmacological targets

  • A structural component in libraries of compounds for high-throughput screening in drug discovery programs

The specific substitution pattern of this compound provides a unique scaffold that can be further elaborated to create molecules with potential therapeutic properties. The presence of both electron-donating (methyl) and electron-withdrawing (cyano, halogens) groups creates an electronic distribution that may be beneficial for specific molecular interactions in biological systems.

Classification ElementDescription
GHS PictogramGHS07 (Harmful)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapours/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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ParameterRecommendation
Storage Temperature4°C (refrigerated); alternatively, room temperature in a cool, dark place (<15°C)
Protective EquipmentGloves, eye protection, face protection, laboratory coat
First Aid MeasuresIn case of eye contact: Rinse with water for several minutes
In case of skin contact: Wash with soap and water
If swallowed: Seek immediate medical advice
If inhaled: Supply fresh air; consult a doctor if symptoms persist
Usage RestrictionsFor research use only; not for human or veterinary use

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SupplierProduct IdentifierPurityPackaging Options
VulcanChemVC1998436Not specifiedVarious
VWR/AmbeedA111731-5G, A111731-25G97%5g, 25g
ChemSceneCS-W00311698%Various
Accela ChemBioSY022531≥97%Various
BLD PharmatechVariousNot specifiedVarious
Sigma-Aldrich (via ChemScene)CIAH98D1F96198%Various

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Analytical Characterization Methods

Proper characterization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is essential for confirming its identity, purity, and structural integrity. Several analytical techniques are suitable for this purpose.

Spectroscopic Methods

Various spectroscopic techniques can be employed for the characterization of this compound:

  • Mass Spectrometry: GC-MS analysis can provide mass spectral data, with characteristic m/z peaks at 129 (base peak), 246, and 244, reflecting fragmentation patterns specific to the compound's structure .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. The ¹H NMR would show signals for the two methyl groups, while ¹³C NMR would reveal the characteristic chemical shifts of the pyridine carbons, methyl carbons, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the nitrile group (typically around 2200-2250 cm⁻¹) and the substituted pyridine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile and to monitor reactions involving this compound. These techniques provide quantitative information about the compound's purity and can detect the presence of impurities or degradation products.

X-ray Crystallography

For definitive confirmation of the three-dimensional structure, X-ray crystallography can be employed if suitable crystals can be obtained. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.

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